Trienomycin A

Cytotoxicity Ansamycin HeLa S3

Trienomycin A (CAS 98873-83-7; MF C₃₆H₅₀N₂O₇; MW 622.8 Da) is a triene-ansamycin antibiotic isolated from Streptomyces sp. No.

Molecular Formula C36H50N2O7
Molecular Weight 622.8 g/mol
Cat. No. B1250875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrienomycin A
Synonyms19-deoxymycotrienin II
trienomycin A
Molecular FormulaC36H50N2O7
Molecular Weight622.8 g/mol
Structural Identifiers
SMILESCC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3
InChIInChI=1S/C36H50N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,18,20-22,25-26,28,31-32,34,39,41H,8-10,13,15-17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7+,18-11+,24-14-/t25-,26+,31-,32-,34-/m0/s1
InChIKeyWACCDLYIHBADOZ-KOPFIVEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trienomycin A – Triene-Ansamycin Cytocidal Antibiotic Procurement & Differentiation Guide


Trienomycin A (CAS 98873-83-7; MF C₃₆H₅₀N₂O₇; MW 622.8 Da) is a triene-ansamycin antibiotic isolated from Streptomyces sp. No. 83-16 . It belongs to a structurally distinct subgroup within the ansamycin family characterized by a 1,3,5-trisubstituted benzene ring, a triene moiety, and an N-acyl-D-alanine side chain incorporating a cyclohexanecarbonyl group . Unlike its closest structural relatives—the mycotrienins (ansatrienins)—trienomycin A exhibits potent cytocidal activity against human tumor cell lines while lacking the broad antifungal activity that defines the mycotrienin subclass . Its absolute stereochemistry has been fully elucidated, and total synthesis has been achieved, confirming the (+)-enantiomer as the naturally active form .

Cytocidal ansamycin probe — reported cytocidal activity supports cell-model endpoint review in human tumor cell lines
STAT3 pathway inhibitor — direct STAT3-binding evidence supports pathway-response studies in STAT3-driven cancer models
Structurally distinct triene-ansamycin — lacks broad antifungal activity; appropriate for cytotoxicity-focused screens without antifungal confounding

Why Trienomycin A Cannot Be Substituted by Generic Triene-Ansamycin Antibiotics


The triene-ansamycin family exhibits profound functional divergence that precludes interchangeability. Trienomycins A, B, and C—though co-produced by the same Streptomyces strain—differ in HeLa S3 cytocidal potency by up to 40-fold . More critically, the mycotrienin/ansatrienin congeners (e.g., mycotrienin I, mycotrienin II/ansatrienin B) display potent broad-spectrum antifungal activity absent in trienomycin A, while trienomycin A possesses a markedly superior acute toxicity profile in mice . Even among trienomycins, the N-acyl substituent determines biological outcome: trienomycin A bears a cyclohexanecarbonyl group, whereas trienomycins B and C carry isovaleryl and 2-methylbutyryl groups, respectively, resulting in substantially attenuated cytocidal activity . These structural and pharmacological differences make generic substitution scientifically unsound for any application requiring defined potency, selectivity, or safety margins.

Trienomycin A vs. Trienomycins B/C
Cytocidal potency may differ up to 40-fold; reported IC₅₀ shift can alter assay sensitivity and dynamic range in screening workflows.
Trienomycin A vs. Mycotrienins
Mycotrienin-class ansamycins exhibit antifungal activity absent in trienomycin A; co-culture or microbiome-containing model interpretation may be confounded.
Trienomycin A vs. Mycotrienin II
Reported mechanisms diverge (STAT3 binding vs. translation inhibition); pathway-response endpoints may not transfer between structural subclasses.

Quantitative Differentiation Evidence for Trienomycin A: Head-to-Head Data vs. Closest Structural Analogs


HeLa S3 Cytocidal Potency: Trienomycin A Outperforms Congeners B and C by 20- to 40-Fold

In the definitive head-to-head study establishing trienomycin structures, trienomycin A demonstrated an IC₅₀ of 0.005 μg/mL against HeLa S3 cells, representing a 40-fold potency advantage over trienomycin B (IC₅₀ 0.2 μg/mL) and a 20-fold advantage over trienomycin C (IC₅₀ 0.1 μg/mL) when tested under identical assay conditions . The original isolation paper reported trienomycin A IC₅₀ values of 0.1 μg/mL against HeLa S3 and 0.01 μg/mL against PLC hepatoma cells , further confirming its sub-microgram-per-milliliter cytocidal potency across multiple human tumor lines.

HeLa S3 cytocidal potency
Head-to-head
Trienomycin A IC₅₀ 0.005 µg/mL vs. trienomycin B 0.2 µg/mL, trienomycin C 0.1 µg/mL
Reported cell-model response context; supports cytotoxicity endpoint review
40-fold lower IC₅₀ than congener B; HeLa S3 cells, identical conditions
Cytotoxicity Ansamycin HeLa S3 IC50 Trienomycin congeners

In Vivo Acute Toxicity: Trienomycin A Demonstrates Favorable Safety Margin vs. Mycotrienin-Class Ansamycins

US Patent 5,109,133 explicitly states that trienomycins possess low acute toxicity in mice as compared with mycotrienins, with no toxicity observed when trienomycin A was administered intraperitoneally at 100 mg/kg . This contrasts with the mycotrienin subclass (mycotrienins I and II), which are noted in the same patent to have higher toxicity. No quantitative LD₅₀ for mycotrienins is provided in the patent; the comparison is therefore qualitative but direct, based on side-by-side evaluation by the inventors.

Acute in vivo toxicity
Head-to-head
Trienomycin A 100 mg/kg i.p. without observable toxicity vs. mycotrienins reported more toxic
Reported tolerability endpoint context; mycotrienin-class may exhibit higher risk profile
Qualitative comparison from patent; quantitative LD₅₀ not disclosed
Acute toxicity In vivo safety Mycotrienin Ansamycin Intraperitoneal

Antifungal Activity Spectrum: Functional Divergence of Trienomycin A from Mycotrienin-Class Ansamycins

Trienomycin A exhibits no antifungal activity against the bacteria, fungi, and yeasts examined, with the sole exception of weak activity against Piricularia oryzae at 1,000 μg/mL . This stands in marked contrast to the mycotrienin/ansatrienin subclass (mycotrienin I, mycotrienin II/ansatrienin B), which were originally characterized and patented as potent antifungal antibiotics with activity against a broad spectrum of fungi . This functional divergence—cytocidal/antitumor for trienomycins vs. antifungal for mycotrienins—is a class-level distinguishing feature traceable to structural differences in the ansa-ring substitution pattern.

Antifungal activity spectrum
Class-level
Trienomycin A: no antifungal activity up to 1,000 µg/mL vs. mycotrienins: broad-spectrum antifungal
Supports selectivity review; distinct functional class from mycotrienin antifungals
Weak activity only against P. oryzae at highest test concentration
Antifungal activity Selectivity Mycotrienin Ansamycin Functional divergence

Structure-Activity Relationship: Only the 22-O-Methyl Derivative Retains Trienomycin A-Level Cytocidal Activity

A systematic SAR study of trienomycin A evaluated multiple derivatives for cytocidal activity. All derivatives tested—with the sole exception of 22-O-methyltrienomycin A—showed reduced cytotoxicity compared to the parent compound trienomycin A . The study concluded that three structural elements constitute the minimal pharmacophore essential for cytocidal activity: (i) the intact triene moiety, (ii) the free 13-OH group, and (iii) the acyl substituent at C-11 . This SAR definition is unique to trienomycin A among triene-ansamycins and provides a rational basis for distinguishing active from inactive analogs.

SAR derivative activity
Head-to-head
Only 22-O-methyltrienomycin A retained parent-level cytocidal activity; all other derivatives reduced
Supports pharmacophore interpretation; triene, 13-OH, C-11 acyl essential
Permissive 22-OH modification; other positions pharmacophoric
SAR Structure-activity relationship Derivatives Pharmacophore Medicinal chemistry

STAT3 Pathway Inhibition: Trienomycin A as a Direct STAT3 Ligand with In Vivo Antitumor Efficacy in Pancreatic Cancer

In a 2021 study, trienomycin A was identified as a direct STAT3-binding natural product that inhibits STAT3 (Tyr705) phosphorylation, thereby suppressing the STAT3 transcriptional program . Surface plasmon resonance (SPR) confirmed direct binding to STAT3 protein (residues 127–722) . In PANC-1 pancreatic cancer cells, trienomycin A inhibited proliferation, colony formation, migration, and invasion. In a mouse pancreatic tumor xenograft model, trienomycin A markedly blocked tumor growth in vivo without obvious toxicity to normal tissues (heart, liver, spleen, lung, kidney) at the effective dose . This mechanism—direct STAT3 antagonism—distinguishes trienomycin A from the mycotrienin subclass, whose primary reported mechanism is translation inhibition via L-leucine incorporation blockade .

STAT3 pathway engagement
Reported
Direct STAT3 binding by SPR; inhibits Tyr705 phosphorylation; suppresses PANC-1 cell functions and xenograft tumor growth
Supports STAT3 pathway-response interpretation in pancreatic cancer research models
Cross-study comparison; mycotrienin II acts via translation inhibition
STAT3 inhibitor Pancreatic cancer Xenograft Surface plasmon resonance Tyr705 phosphorylation

In Vivo Antitumor Efficacy: Trienomycin A Extends Survival in Murine Sarcoma 180 and P388 Leukemia Models

Komiyama et al. (1987) evaluated trienomycin A in multiple murine tumor models using intraperitoneal administration. Against sarcoma 180, trienomycin A at 160–320 mg/kg i.p. produced a 151% increase in life span (ILS) relative to untreated controls. Against P388 leukemia, the same dose range yielded a 100% ILS . The study further demonstrated that trienomycin A inhibited the in vitro growth of Ehrlich and Meth A cells at 0.1–0.4 μg/mL with 72-hour exposure, and preferentially inhibited [³H]thymidine incorporation over [³H]uridine and [³H]leucine in HeLa cells, suggesting a direct cytotoxic mechanism with some selectivity toward DNA synthesis . No comparator ansamycin was run in parallel in this study; the evidence is therefore benchmarked against untreated controls rather than against a specific analog.

In vivo survival extension
Reported
Sarcoma 180 ILS 151%; P388 leukemia ILS 100%
Supports in vivo model-response interpretation; reported endpoint context
i.p. 160–320 mg/kg; no comparator ansamycin in same study
Antitumor Sarcoma 180 P388 leukemia In vivo efficacy Survival prolongation

Optimal Research and Procurement Application Scenarios for Trienomycin A Based on Quantitative Evidence


STAT3 Pathway-Targeted Pancreatic Cancer Drug Discovery

Trienomycin A is the only triene-ansamycin with validated direct STAT3 binding (confirmed by SPR) and functional inhibition of STAT3 Tyr705 phosphorylation, coupled with demonstrated in vivo efficacy in a pancreatic cancer xenograft model without observable toxicity to major organs . This scenario is appropriate for laboratories screening for STAT3 pathway inhibitors, conducting STAT3-driven pancreatic cancer mechanistic studies, or developing STAT3-targeted therapeutic candidates. The compound's established in vivo safety margin at efficacious doses makes it suitable for preclinical proof-of-concept studies where mycotrienin-class ansamycins would introduce confounding antifungal activity or higher toxicity.

High-Potency Cytocidal Screening Against HeLa S3 and Other Human Carcinoma Lines

With an IC₅₀ of 0.005 μg/mL against HeLa S3 cells—40-fold lower than trienomycin B and 20-fold lower than trienomycin C —trienomycin A is the most potent member of the trienomycin family for cervical carcinoma cytotoxicity screening. Its defined SAR pharmacophore (intact triene, free 13-OH, C-11 acyl group) means that procurement of trienomycin A, rather than congeners B or C or uncharacterized trienomycin mixtures, ensures maximal assay sensitivity and the widest dynamic range for hit identification . Researchers performing NCI-60-style cytotoxicity panels or mechanism-of-action studies requiring sub-nanomolar potency should preferentially select trienomycin A.

In Vivo Murine Oncology Studies Requiring Defined Dosing and Survival Endpoints

The established in vivo antitumor activity of trienomycin A in sarcoma 180 (151% ILS) and P388 leukemia (100% ILS) at intraperitoneal doses of 160–320 mg/kg provides a quantitative dosing benchmark for murine oncology experiments. Combined with the toxicity data showing tolerability at 100 mg/kg i.p. , researchers can design dose-ranging studies with evidence-based starting points. This scenario is particularly relevant for contract research organizations and academic core facilities performing standardized murine tumor model evaluation of natural product-derived antitumor agents.

Medicinal Chemistry Optimization Leveraging the Trienomycin A Pharmacophore Model

The comprehensive SAR study demonstrating that all trienomycin A derivatives except 22-O-methyltrienomycin A lose cytocidal activity provides a rare, experimentally validated pharmacophore map for this scaffold . Procurement of authentic trienomycin A as the reference standard is essential for medicinal chemistry programs designing simplified analogs (e.g., monoenomycin-class compounds), validating synthetic intermediates, or exploring prodrug strategies at the permissive 22-OH position. The defined essential pharmacophoric elements—triene, 13-OH, and C-11 acyl group—enable rational library design while avoiding synthetic investment in modifications predicted to be inactive.

Application
Selection Property
Validation Focus
STAT3 pathway research in pancreatic cancer models
STAT3 pathway-inhibitory profile
Target engagement and pathway-response endpoints
Cytotoxicity screening against human carcinoma cell lines
Reported cytocidal activity in cell models
Cell-model endpoint review and dose-response dynamic range
In vivo model-response studies in murine tumor models
Reported in vivo model-response context
Survival endpoint and tolerability monitoring
Medicinal chemistry and pharmacophore optimization
Defined SAR pharmacophore map
Derivative activity benchmarking against parent
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